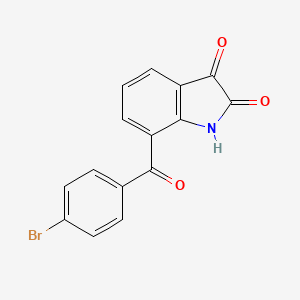
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is a complex organic compound with a molecular formula of C20H25NO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzene Ring: This step involves the formation of the benzene ring structure, which is a common starting point for many organic syntheses.
Introduction of Functional Groups: Functional groups such as methoxy and methyl groups are introduced through various chemical reactions, including alkylation and methylation.
Amidation Reaction: The final step involves the formation of the amide bond, which is achieved through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine
- 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenylbenzenepropanamine (2E)-2-Butenedioate
Uniqueness
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenylbenzenepropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1391052-19-9 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.425 |
IUPAC名 |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
InChIキー |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)



